tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate
Description
tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate (CAS: 1244059-91-3) is a carbamate-protected amine derivative with the molecular formula C₈H₁₇N₃O₃ and a molecular weight of 203.24 g/mol . Its structure features a tert-butyl carbamate group attached to a propyl chain containing a Z-configured hydroxyimino (NH-O) moiety and an amino group. This compound is primarily used in research as a synthetic intermediate for peptidomimetics, heterocyclic compounds, and drug discovery .
Key properties include:
Properties
IUPAC Name |
tert-butyl N-[(3Z)-3-amino-3-hydroxyiminopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)10-5-4-6(9)11-13/h13H,4-5H2,1-3H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRZCIJAPSBNIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244059-91-3 | |
| Record name | tert-butyl N-[2-(N'-hydroxycarbamimidoyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the amino and hydroxyimino groups. One common method involves the use of tert-butyl carbamate and a precursor such as 3-amino-3-(hydroxyimino)propionic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It may also interact with enzymes and proteins, influencing biochemical pathways .
Comparison with Similar Compounds
tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate
tert-butyl N-(3-amino-3-thioxopropyl)carbamate
- Molecular Formula : C₈H₁₆N₂O₂S
- Molecular Weight : 219.29 g/mol
- Key Difference: Hydroxyimino (NH-O) replaced with thioxo (C=S) .
- Impact : Enhanced electrophilicity due to sulfur’s polarizability, making it more reactive in thiol-ene click chemistry.
tert-butyl (2-(3-amino-3-iminopropanamido)phenyl)carbamate
- Molecular Formula : C₁₄H₂₀N₄O₃
- Molecular Weight : 292.34 g/mol
- Key Difference : Aromatic phenyl group and additional amide bond .
- Impact : Improved π-π stacking interactions in peptide-based drug design.
Functional Group Comparison
Stability and Handling
Biological Activity
tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate is a compound of considerable interest in biological research due to its unique structural features and associated biological activities. This article explores its biological activity, including antimicrobial properties, neuroprotective effects, and potential therapeutic applications.
- Molecular Formula : C₉H₁₉N₃O₃
- Molecular Weight : 217.27 g/mol
- CAS Number : 1142210-92-1
The compound features a tert-butyl group, an amino group, and a hydroxyimino group, which contribute to its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). In vitro studies suggest that it can reduce the aggregation of amyloid-beta peptides, which are implicated in AD pathology. The compound demonstrated a protective effect on astrocytes against amyloid-beta-induced toxicity by reducing levels of pro-inflammatory cytokines like TNF-α and free radicals .
Study on Neuroprotection
A notable study investigated the effects of this compound on astrocyte cells exposed to amyloid-beta 1-42. The findings indicated that the compound significantly reduced cell death and inflammatory responses associated with amyloid-beta toxicity. Specifically, it showed an 85% inhibition of amyloid aggregation at a concentration of 100 μM , highlighting its potential as a therapeutic agent in AD .
Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial activity. Further investigations are needed to elucidate the specific mechanisms involved in its antimicrobial action .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Acetylcysteine | C₅H₉NO₃S | Contains a thiol group; used as an antioxidant |
| Hydroxylamine | NH₂OH | Simple structure; used in organic synthesis |
| Carbamazepine | C₁₅H₁₂N₂O | Antiepileptic drug; similar amine functionality |
The unique combination of functional groups in this compound enhances its solubility and bioavailability compared to simpler analogs like hydroxylamine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
